Clarithromycin Impurity K
Description
Significance of Impurity Research in Pharmaceutical Science
The investigation and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products are critical aspects of pharmaceutical science and manufacturing. globalresearchonline.netpharmainfo.in An impurity is defined as any component present within a drug substance or drug product that is not the desired chemical entity. globalresearchonline.netnih.gov The presence of these unwanted chemicals, even in minute quantities, can potentially impact the efficacy and safety of a medication. Consequently, regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities. globalresearchonline.netijcrt.org
Overview of Impurities Associated with Macrolide Antibiotics
Macrolide antibiotics, a class of drugs that includes compounds like erythromycin (B1671065), azithromycin (B1666446), and clarithromycin (B1669154), are known for their complex chemical structures. nih.govcore.ac.uk The manufacturing and storage of these compounds can lead to the formation of various impurities. The impurity profiles of macrolide antibiotics are often complicated, necessitating robust analytical methods for their characterization to ensure safety and quality. nih.gov
Impurities in macrolides can be broadly categorized as:
Starting Material Impurities : These are chemical compounds originating from the raw materials used in the synthesis process. For example, since clarithromycin is semi-synthesized from erythromycin A, residual amounts of erythromycin or its related substances can persist in the final product if the conversion is incomplete. core.ac.uk
Process-Related Impurities : These include by-products, residual solvents, reagents, and intermediates that are generated during the chemical synthesis. Side reactions or incomplete reactions can lead to the formation of these impurities, which may be challenging to remove completely from the final API. globalresearchonline.net
Degradation Products : These impurities form when the drug substance undergoes chemical changes due to exposure to environmental factors such as light, heat, or moisture. For instance, erythromycin is known to produce degradation products like anhydroerythromycin A and erythromycin A enol ether under acidic conditions. core.ac.uk
The structural similarity between the API and its impurities makes separation and analysis a significant challenge, often requiring advanced chromatographic techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.netresearchgate.net
Specific Context and Research Focus on Clarithromycin Impurity K
This compound is a known related substance of the antibiotic clarithromycin. clearsynth.com As with other pharmaceutical impurities, it is used as a reference standard in analytical laboratories for the development and validation of methods designed to ensure the purity of the final clarithromycin product. synzeal.com
Research focus on this specific impurity involves its synthesis, isolation, and characterization to support these quality control applications. biosynth.com It is chemically defined and its structure has been elucidated, allowing for its use in quantitative and qualitative analyses during the commercial production of clarithromycin. synzeal.com The availability of well-characterized impurity standards like this compound is essential for meeting the strict regulatory requirements for pharmaceutical quality. synzeal.com
Table 1: Chemical Profile of this compound Below is an interactive table detailing the chemical identifiers for this compound.
| Identifier | Information | Source(s) |
| Chemical Name | (1S,2R,5R,6S,7S,8R,9R,11Z)-2-ethyl-6-hydroxy-9-methoxy-1,5,7,9,11,13-hexamethyl-8-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-3,15-dioxabicyclo[10.2.1]pentadeca-11,13-dien-4-one | synzeal.comchemicea.com |
| Synonym | 3-O-decladinosyl-8,9:10,11-dianhydro-6-O-methylerythromycin A-9,12-hemiketal | synzeal.com |
| CAS Number | 127157-35-1 | clearsynth.combiosynth.comchemicea.com |
| Molecular Formula | C₃₀H₅₁NO₈ | biosynth.com |
| Molecular Weight | 553.73 g/mol | biosynth.com |
Properties
CAS No. |
127157-35-1 |
|---|---|
Molecular Formula |
C30H51NO8 |
Molecular Weight |
553.73 |
Appearance |
White Solid |
melting_point |
202-207°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin; 3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-methylerythromycin |
Origin of Product |
United States |
Mechanistic Pathways of Clarithromycin Impurity K Formation
Elucidation of Synthetic Process-Related Formation Routes during Clarithromycin (B1669154) Manufacturing.
The manufacturing process of clarithromycin is a multi-step chemical synthesis that can inadvertently lead to the formation of various impurities. The presence of these impurities can often be traced back to the starting materials, intermediates, side reactions, and the reagents used throughout the synthesis.
Impurities Arising from Starting Materials and Intermediates.
The primary starting material for clarithromycin synthesis is erythromycin (B1671065) A. Incomplete conversion or inadequate purification of erythromycin A or its subsequent intermediates can result in their carryover into the final product. If these precursors are structurally similar to clarithromycin, they can interfere with the intended reactions and potentially lead to the formation of related substance impurities. For instance, residual erythromycin A can undergo similar reactions to clarithromycin, but yield different, undesired products.
By-products and Side Reactions in the Synthetic Process.
The synthesis of clarithromycin involves a series of chemical transformations, each with the potential for side reactions that generate by-products. One critical step is the methylation of the 6-hydroxyl group of an erythromycin A derivative. nih.gov However, methylation can sometimes occur at other positions, such as the 11-hydroxyl group, leading to the formation of impurities like 6,11-O-dimethyl erythromycin A. google.com The formation of oxime derivatives of clarithromycin is another key stage where isomeric impurities can arise. nih.gov For example, the synthesis of clarithromycin 9-(E)-oxime can also produce the undesired (Z)-isomer. nih.govresearchgate.net
A summary of potential by-products and side reactions is presented in the table below:
| Reaction Step | Intended Product | Potential By-product/Side Reaction | Resulting Impurity |
| Methylation | 6-O-methyl erythromycin A (Clarithromycin) | Methylation at the 11-hydroxyl group | 6,11-O-dimethyl erythromycin-A google.com |
| Oxime Formation | Clarithromycin 9-(E)-oxime | Formation of the (Z)-isomer | Clarithromycin 9-(Z)-oxime nih.govresearchgate.net |
| Protection/Deprotection | Protected intermediates | Incomplete deprotection or side reactions during protection | Various structurally related impurities google.comnewdrugapprovals.org |
Influence of Reagents, Solvents, and Catalysts on Impurity K Generation.
The choice of reagents, solvents, and catalysts plays a crucial role in directing the chemical reactions and can significantly influence the impurity profile of the final product. For example, the use of certain bases and solvents can affect the selectivity of the methylation reaction. nih.gov Studies have shown that a mixture of dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF) as a solvent can enhance the yield of methylation at the desired C-6 position by creating a favorable environment, while minimizing methylation at other positions. nih.gov The pH of the reaction mixture is another critical parameter. For instance, in the formation of clarithromycin 9-oxime, maintaining the pH in the range of 7-8 is crucial for controlling the formation of decladinosylated impurities. nih.govacs.org
The following table summarizes the influence of various process parameters on impurity formation:
| Process Parameter | Influence on Impurity Formation | Example |
| Solvent | Can affect the selectivity of reactions by solvating intermediates differently. nih.gov | A DMSO:THF solvent mixture favors methylation at the C-6 position over other hydroxyl groups. nih.gov |
| Base | The type and amount of base can influence reaction pathways and the formation of by-products. nih.gov | Weaker bases and a pH of 7-8 are necessary to control the formation of decladinosylated impurities during oxime formation. nih.govacs.org |
| Catalyst | Can influence the rate and selectivity of reactions. jst.go.jp | The choice of catalyst can impact the efficiency of cross-coupling reactions used in the synthesis of some complex molecules. jst.go.jp |
| Protecting Groups | The choice of protecting groups and the conditions for their removal can lead to the formation of impurities. google.comnewdrugapprovals.org | The use of benzyl (B1604629) chloroformate for protection can lead to N-demethylation, requiring an additional re-methylation step. google.comnewdrugapprovals.org |
Degradation Chemistry Leading to Clarithromycin Impurity K Formation.
Clarithromycin, like many pharmaceutical compounds, is susceptible to degradation under various conditions, leading to the formation of degradation products, which are also considered impurities.
Acid-Catalyzed Hydrolytic Degradation Mechanisms.
Clarithromycin is known to be unstable in acidic conditions. nih.govcapes.gov.br While it is more stable than its predecessor, erythromycin A, it still undergoes degradation, particularly at a pH below 3. researchgate.net The primary pathway for acid-catalyzed degradation involves the hydrolysis and loss of the cladinose (B132029) sugar from the macrolide ring. nih.govcapes.gov.brresearchgate.net This leads to the formation of 5-O-desosaminyl-6-O-methyl-erythronolide A. researchgate.net The rate of this degradation follows pseudo-first-order kinetics. researchgate.net
A study comparing the acid-catalyzed degradation of clarithromycin and erythromycin B found that both compounds degrade through the loss of the cladinose sugar at similar rates. nih.govcapes.gov.br
Oxidative Degradation Pathways (e.g., Peroxide-Induced).
Oxidative conditions can also lead to the degradation of clarithromycin. veeprho.com Exposure to oxidizing agents, such as hydrogen peroxide, can result in the formation of various oxidation products. One of the known oxidative degradation products is clarithromycin N-oxide, which forms through the oxidation of the nitrogen atom in the desosamine (B1220255) sugar.
The table below outlines the major degradation pathways for clarithromycin:
| Degradation Condition | Primary Degradation Pathway | Major Degradation Product(s) |
| Acidic (pH < 3) | Hydrolysis and loss of the cladinose sugar. nih.govcapes.gov.brresearchgate.net | 5-O-desosaminyl-6-O-methyl-erythronolide A researchgate.net |
| Oxidative (e.g., H₂O₂) | Oxidation of the desosamine sugar. | Clarithromycin N-oxide |
Thermal Degradation and Kinetic Aspects of Impurity K Formation
The chemical stability of clarithromycin is significantly affected by temperature. Elevated temperatures can accelerate degradation reactions, leading to the formation of various impurities, including Impurity K. Forced degradation studies, a common practice in pharmaceutical development to understand the stability of a drug substance, have demonstrated that clarithromycin undergoes degradation when subjected to heat.
In one such study, clarithromycin solutions maintained at 70°C showed evidence of degradation. Similarly, solid clarithromycin kept at a high temperature of 100°C also resulted in the formation of degradation products. The kinetics of this thermal degradation, which describe the rate at which the degradation occurs, are crucial for predicting the shelf-life and establishing appropriate storage conditions for clarithromycin-containing products.
While specific kinetic data for the formation of Impurity K under thermal stress is not extensively detailed in the public domain, the general principle of thermal degradation involves the input of thermal energy overcoming the activation energy barrier for the degradation reactions. For clarithromycin, this can involve complex intramolecular reactions. The rate of degradation, and consequently the rate of Impurity K formation, is expected to follow kinetic models, such as first-order kinetics, where the rate of degradation is proportional to the concentration of clarithromycin. mdpi.com
Research on the thermal stability of similar pharmaceutical compounds has utilized techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) to investigate degradation patterns at various heating rates. mdpi.com These analyses help in determining the thermal decomposition profile and the activation energy required for degradation, providing insights into the compound's stability. mdpi.com
Photolytic Degradation Principles (UV/Visible Light Exposure)
Exposure to light, particularly in the ultraviolet (UV) and visible spectrum, can provide the energy needed to initiate photochemical reactions, leading to the degradation of drug substances. This process, known as photolytic degradation, is a significant concern for light-sensitive compounds like clarithromycin. nih.gov
Forced degradation studies have shown that clarithromycin is susceptible to photodegradation. When a solution of clarithromycin was exposed to natural daylight for a period of five days, the formation of additional peaks in the chromatogram was observed, indicating degradation induced by sunlight. However, in the same study, no significant changes were observed when the drug was exposed to UV radiation, suggesting that visible light may play a a more significant role in its degradation under these specific conditions. Another study, however, did report degradation of clarithromycin upon exposure to UV radiation at 500 W/m² for 12 hours. mdpi.com
The fundamental principle of photolytic degradation involves the absorption of photons by the drug molecule, which excites it to a higher energy state. nih.gov This excited molecule can then undergo various chemical transformations, such as isomerization, oxidation, or cleavage of chemical bonds, resulting in the formation of degradation products like Impurity K. The specific pathway of degradation will depend on the wavelength of light, the intensity of the light source, and the chemical structure of the drug molecule. nih.gov
Influence of Manufacturing and Storage Conditions on Impurity K Accumulation
The accumulation of this compound is not solely dependent on the inherent stability of the clarithromycin molecule but is also significantly influenced by the conditions encountered during manufacturing and storage. Factors such as temperature, humidity, and exposure to light can all contribute to the degradation of the active pharmaceutical ingredient.
For instance, storage of clarithromycin at elevated temperatures can accelerate the rate of thermal degradation, leading to a higher accumulation of Impurity K over time. Similarly, inadequate protection from light during manufacturing or storage can promote photolytic degradation pathways. Therefore, controlling these environmental factors is crucial in minimizing the formation of this and other impurities.
Role of pH in Impurity Formation and Control
The pH of the environment is a critical factor governing the stability of clarithromycin and the formation of its impurities. Clarithromycin is known to be labile in acidic conditions. acs.org Studies have shown that clarithromycin degrades rapidly at low pH. nih.gov For example, one study reported a 25% degradation at pH 2.0 within 30 minutes, which increased to 70% at pH 1.5 in the same timeframe. nih.gov
The mechanism of acid-catalyzed degradation often involves the hydrolysis of the cladinose sugar moiety, a key structural component of the clarithromycin molecule. acs.org The loss of this sugar leads to the formation of decladinosyl clarithromycin, a related substance. researchgate.net The formation of Impurity K can also be influenced by pH. Research on the synthesis of a related clarithromycin derivative highlighted that at a pH of approximately 3.1, a significant amount of a decladinosylated impurity was formed. acs.orgacs.org This suggests that acidic conditions can promote the degradation pathway leading to impurities that have lost the cladinose sugar.
Conversely, controlling the pH within an optimal range is a key strategy for minimizing impurity formation. For the synthesis of a clarithromycin oxime, it was found that maintaining the pH between 7 and 8 was critical for controlling the formation of a decladinosylated impurity and ensuring the completion of the desired reaction. acs.orgacs.org This indicates that a neutral to slightly alkaline pH can help stabilize the clarithromycin structure and prevent the acid-catalyzed degradation that can lead to impurities like Impurity K. The activity of clarithromycin itself is also pH-dependent, being more active at a neutral pH of 7.4 and less active at acidic pH levels. nih.govnih.gov
Table 1: Effect of pH on Clarithromycin Degradation
| pH | Incubation Time | Percent Degradation |
|---|---|---|
| 2.0 | 30 minutes | 25% nih.gov |
| 1.5 | 30 minutes | 70% nih.gov |
| ~3.1 | Not specified | ~50% of decladinosylated impurity formed acs.orgacs.org |
This table is for illustrative purposes and combines data from different studies.
Impact of Excipient Compatibility on Impurity K Generation
Excipients are inactive ingredients intentionally added to a drug formulation to aid in the manufacturing process, improve stability, or enhance bioavailability. However, these seemingly inert substances can sometimes interact with the active pharmaceutical ingredient, leading to the formation of impurities. nih.gov Such drug-excipient incompatibilities are a significant concern in formulation development. researchgate.net
The interaction between clarithromycin and various excipients has been the subject of study to ensure the stability of the final drug product. researchgate.net Reactive impurities present in excipients, such as reducing sugars, aldehydes, and peroxides, can potentially react with the clarithromycin molecule, leading to its degradation and the formation of impurities like Impurity K. nih.gov
For example, a study investigating the compatibility of clarithromycin with several common excipients, including magnesium stearate, lactose, and microcrystalline cellulose, found them to be compatible under the tested conditions. researchgate.net However, an incompatibility was observed with high concentrations of alcohol, which was attributed to a crystal transition of the clarithromycin. researchgate.net
The selection of excipients is therefore a critical step in the formulation of clarithromycin products. Compatibility studies are essential to identify any potential interactions that could lead to the generation of Impurity K or other degradation products. nih.gov By carefully selecting compatible excipients and understanding their potential for containing reactive impurities, formulators can design robust drug products with minimal impurity levels. nih.gov
Table 2: Common Excipients and Potential for Reactive Impurities
| Excipient Class | Potential Reactive Impurities |
|---|---|
| Sugars (e.g., Lactose) | Reducing sugars nih.gov |
| Binders (e.g., Povidone) | Peroxides, Aldehydes nih.gov |
| Lubricants (e.g., Magnesium Stearate) | Metallic impurities nih.gov |
| Fillers (e.g., Microcrystalline Cellulose) | Trace metals nih.gov |
This table provides general examples of potential reactive impurities in excipient classes.
Advanced Analytical Methodologies for Detection and Quantification of Clarithromycin Impurity K
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating and quantifying impurities in pharmaceutical substances. For Clarithromycin (B1669154) Impurity K, a range of techniques from High-Performance Liquid Chromatography (HPLC) to Thin-Layer Chromatography (TLC) are utilized to ensure comprehensive impurity profiling. nih.gov
HPLC is the predominant technique for the analysis of clarithromycin and its related substances due to its high resolution, sensitivity, and specificity. wisdomlib.orgnih.gov Developing a robust HPLC method is essential for accurately resolving Impurity K from the main API and other potential impurities.
The successful separation of Clarithromycin Impurity K hinges on the meticulous optimization of chromatographic conditions, particularly the choice of stationary and mobile phases. Reversed-phase HPLC (RP-HPLC) is the most common approach. researchgate.net
The European Pharmacopoeia (Ph. Eur.) Monograph 1651 outlines a gradient HPLC method for the separation of clarithromycin from its impurities. phenomenex.comphenomenex.com This method employs an octadecylsilyl silica (B1680970) gel stationary phase (C18), a widely used nonpolar phase in RP-HPLC. phenomenex.com The mobile phase consists of a phosphate (B84403) buffer and an organic modifier, acetonitrile (B52724), the concentration of which is varied through a gradient elution to achieve separation. phenomenex.com The column temperature is maintained at 40 °C to ensure reproducible retention times and peak shapes. phenomenex.com Under these specific conditions, Impurity K is resolved with a relative retention time (RRT) of approximately 1.59 with respect to the clarithromycin peak. phenomenex.com
Alternative isocratic methods have also been developed. One such method uses an XTerra RP18 column thermostated at a higher temperature of 56°C. researchgate.net Its mobile phase is a fixed composition of acetonitrile, potassium phosphate buffer (pH 6.80), and water, demonstrating that different combinations of stationary phase chemistry and mobile phase composition can be tailored to achieve the desired separation. researchgate.net The selection of an optimal column can be guided by systematic approaches like the hydrophobic subtraction model, which helps in choosing a column with the right selectivity for critical impurity pairs from hundreds of available options. researchgate.net
| Parameter | Method 1 (Ph. Eur. Gradient) phenomenex.com | Method 2 (Isocratic) researchgate.net |
|---|---|---|
| Stationary Phase | Octadecylsilyl silica gel (C18), 3.5 µm | XTerra RP18, 5 µm |
| Column Temperature | 40 °C | 56 °C |
| Mobile Phase A | 4.76 g/L Potassium dihydrogen phosphate, pH 4.4 | Acetonitrile – 0.2 M Potassium phosphate buffer pH 6.80 – Water (40 : 3.5 : 56.5) |
| Mobile Phase B | Acetonitrile | |
| Elution Mode | Gradient: 25% B to 60% B in 32 min | Isocratic |
| Flow Rate | 1.1 mL/min | Not Specified |
| Detection | UV at 205 nm | Not Specified |
| Impurity K RRT | ~1.59 | Not Specified |
Validation of the analytical method is mandatory to ensure its reliability for routine quality control. wisdomlib.orgnih.gov This process assesses several key performance metrics as stipulated by the International Council for Harmonisation (ICH) guidelines.
Selectivity: This is the method's ability to assess the analyte unequivocally in the presence of other components, such as other impurities. wisdomlib.org In the context of Impurity K, selectivity is demonstrated by achieving baseline separation from clarithromycin and all other related substances. The Ph. Eur. method establishes a system suitability requirement where the peak-to-valley ratio between clarithromycin and the closely eluting Impurity D must be at least 3.0, ensuring adequate resolving power. phenomenex.comgoogle.com
Linearity: The method must demonstrate a linear relationship between the concentration of Impurity K and the detector response over a specified range. wisdomlib.org
Accuracy: Accuracy is determined by measuring the closeness of the test results to the true value, often assessed through recovery studies by spiking a known amount of the impurity standard into the sample matrix. nih.gov
Precision: This metric evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for a series of measurements. nih.gov
Limit of Detection (LOD): The LOD is the lowest amount of Impurity K in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The LOQ is the lowest amount of Impurity K in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net For impurity analysis, the LOQ must be sufficiently low to control the impurity at its specified limit.
| Validation Metric | Definition | Importance for Impurity K Analysis |
|---|---|---|
| Selectivity | Ability to differentiate and measure the analyte in the presence of other components. wisdomlib.org | Crucial for resolving Impurity K from the Clarithromycin API and other impurities, ensuring accurate quantification. |
| Linearity | Proportionality of the analytical signal to the concentration of the analyte within a given range. wisdomlib.org | Ensures that the method can accurately measure varying levels of Impurity K. |
| Accuracy | Closeness of the test results to the true value. nih.gov | Confirms that the measured amount of Impurity K is correct. |
| Precision | Agreement between a series of measurements. nih.gov | Demonstrates the method's reproducibility and reliability for routine testing. |
| LOD | Lowest concentration of the analyte that can be detected. | Indicates the sensitivity of the method for detecting trace amounts of Impurity K. |
| LOQ | Lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.net | Defines the lower limit for reliable measurement, which is critical for enforcing specification limits for Impurity K. |
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures to provide significant advantages over traditional HPLC. For the analysis of clarithromycin and its impurities, UHPLC offers faster analysis times, improved resolution, and higher sensitivity. nih.gov The combination of UHPLC with tandem mass spectrometry (UHPLC-MS/MS) is a powerful tool for both quantification and structural confirmation of impurities. nih.gov The principles of method transfer from HPLC to UHPLC can be applied to the analysis of Impurity K, resulting in reduced solvent consumption and increased sample throughput, which is highly beneficial in a quality control environment. nih.gov
While liquid chromatography is the primary technique for analyzing non-volatile impurities like Impurity K, Gas Chromatography (GC) is applicable for the detection of volatile impurities, particularly residual solvents from the manufacturing process. jocpr.comveeprho.com A GC method has been developed for the determination of ethanol (B145695) and acetone (B3395972) in clarithromycin granules. jocpr.com This method uses a ZB-624 column with a flame ionization detector (FID) and is validated for its accuracy and precision. jocpr.com Since residual solvents are a class of process-related impurities, GC serves as a complementary technique to HPLC for a complete purity profile of the clarithromycin drug substance.
Thin-Layer Chromatography (TLC) remains a valuable tool for impurity screening in pharmaceuticals due to its simplicity and cost-effectiveness. nih.gov A TLC-densitometric method has been developed for the simultaneous identification and quantification of clarithromycin and other macrolide antibiotics. researchgate.net In this method, separation is achieved on silica gel plates, and after derivatization with a spray reagent, the spots are quantified using a densitometer. researchgate.net The method was validated and showed a limit of detection (LOD) of 0.67 mg/spot and a limit of quantification (LOQ) of 2.04 mg/spot for clarithromycin. researchgate.net While less precise than HPLC, TLC is highly effective for initial screening, raw material identification, and in-process controls. More advanced High-Performance TLC (HPTLC) methods can offer improved quantification and resolution. researchgate.net
| Parameter | TLC-Densitometry Method researchgate.net |
|---|---|
| Stationary Phase | TLC aluminum plates precoated with silica gel F254 |
| Mobile Phase | Isopropanol - n-hexane - Ammonia 25% (8:12:3, v/v/v) |
| Clarithromycin Rf Value | 0.54 |
| Detection | Densitometric scan at 478 nm after spraying with sulphuric acid – ethanol and heating at 100°C |
| LOD (Clarithromycin) | 0.67 mg/spot |
| LOQ (Clarithromycin) | 2.04 mg/spot |
Optimization of Stationary and Mobile Phase Parameters for Impurity K Resolution.
Gas Chromatography (GC) for Volatile Byproducts (if applicable).
Hyphenated Spectrometric Detection Techniques
Hyphenated techniques, which couple a separation method with a detection method, are fundamental in modern pharmaceutical analysis for the comprehensive characterization of drug substances and their impurities. For this compound, these methodologies provide the necessary selectivity and sensitivity for its detection and quantification.
HPLC-UV/Diode Array Detection (DAD) for Chromatographic Profiling and Quantification
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a cornerstone for the impurity profiling of Clarithromycin. researchgate.net These methods are widely used due to their robustness, precision, and suitability for routine quality control. researchgate.net The European Pharmacopoeia (Ph. Eur.) outlines a gradient HPLC method for the separation of Clarithromycin and its related substances, where impurities are identified by their relative retention time (RRT) with respect to the main Clarithromycin peak. phenomenex.com
In the context of the official monograph, this compound is specified with a relative retention time of approximately 1.59. phenomenex.com The separation is typically achieved on an octadecylsilyl silica gel (C18) column, which separates compounds based on their hydrophobicity. phenomenex.com The use of a phosphate buffer and an organic modifier like acetonitrile in a gradient elution mode allows for the effective resolution of the main active pharmaceutical ingredient (API) from its numerous process-related and degradation impurities.
DAD provides an advantage over a fixed-wavelength UV detector by acquiring spectra across a range of wavelengths for each peak. This capability is crucial for peak purity assessment and can aid in the tentative identification of impurities by comparing their UV spectra with those of reference standards. The typical detection wavelength for Clarithromycin and its impurities is set around 205-210 nm, where the macrolide structure exhibits significant absorbance. rroij.comlongdom.org The method's validation includes parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ) to ensure reliable measurement of impurities like Impurity K. researchgate.netresearchgate.net
Table 1: Representative HPLC-UV/DAD Conditions for Clarithromycin Impurity Analysis
| Parameter | Conditions | Source(s) |
|---|---|---|
| Stationary Phase | Octadecylsilyl silica gel (C18), 3.5-5 µm particle size | researchgate.netphenomenex.comrroij.com |
| Column Dimensions | e.g., 100 mm x 4.6 mm; 150 mm x 4.6 mm; 250 mm x 4.6 mm | researchgate.netphenomenex.comrroij.com |
| Mobile Phase A | Potassium dihydrogen phosphate buffer (e.g., 4.76 g/L), pH adjusted to 4.4 | phenomenex.com |
| Mobile Phase B | Acetonitrile | phenomenex.com |
| Elution Mode | Gradient | phenomenex.com |
| Flow Rate | ~1.1 mL/min | |
| Column Temperature | 40 - 56 °C | researchgate.net |
| Detection Wavelength | 205 - 210 nm | rroij.comlongdom.org |
| Injection Volume | 5 - 20 µL | rroij.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Selective Detection and Molecular Mass Information
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the structural characterization and selective detection of pharmaceutical impurities. nih.gov It offers significant advantages over UV detection, particularly in its ability to provide direct molecular mass information, which is critical for identifying unknown impurities and confirming the identity of known ones like this compound. nih.govresearchgate.net
The analysis is typically performed using an electrospray ionization (ESI) source in the positive ion mode, which is well-suited for the ionization of macrolide antibiotics. nih.govcore.ac.uk In this mode, Clarithromycin and its impurities form protonated molecular ions [M+H]⁺. For this compound, which has a molecular formula of C₃₀H₅₁NO₈ and a molecular weight of 553.73 g/mol , the expected protonated ion would be observed at an m/z (mass-to-charge ratio) of approximately 554.7. biosynth.com
Tandem mass spectrometry (MS/MS or MSⁿ) provides further structural information through collision-induced dissociation (CID). nih.gov By selecting the precursor ion of interest (e.g., m/z 554.7 for Impurity K) and subjecting it to fragmentation, a unique product ion spectrum is generated. This fragmentation pattern, often involving the cleavage of glycosidic bonds and modifications to the macrolide ring, serves as a fingerprint for the compound. core.ac.uk For instance, a common fragment for Clarithromycin corresponds to the protonated desosamine (B1220255) sugar at m/z 158. researchgate.netcore.ac.ukmdpi.com Comparing the fragmentation of an impurity to that of the parent drug allows for the characterization of the structural modification. nih.gov This high selectivity makes LC-MS an invaluable tool for impurity identification during drug development and for monitoring specific impurities in complex matrices. nih.gov
Table 2: Mass Spectrometric Parameters for the Analysis of Clarithromycin and Impurity K
| Parameter | Description | Compound | Value | Source(s) |
|---|---|---|---|---|
| Molecular Formula | Chemical formula of the neutral molecule. | Clarithromycin | C₃₈H₆₉NO₁₃ | nih.gov |
| This compound | C₃₀H₅₁NO₈ | biosynth.com | ||
| Molecular Weight | Mass of the neutral molecule. | Clarithromycin | 747.9 g/mol | nih.gov |
| This compound | 553.73 g/mol | |||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Both | [M+H]⁺ | nih.govcore.ac.uk |
| Precursor Ion | Protonated molecular ion observed in MS1. | Clarithromycin | m/z 748.5 - 748.9 | researchgate.netcore.ac.uk |
| This compound | m/z ~554.7 |
| Diagnostic Product Ion | Common fragment ion observed in MS/MS. | Clarithromycin | m/z 158 (Desosamine fragment) | researchgate.netcore.ac.ukmdpi.com |
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) represents an alternative analytical technique for the separation of Clarithromycin and its related substances. pharmaffiliates.com CE separates charged molecules in a capillary filled with an electrolyte solution, known as the background electrolyte (BGE), under the influence of a high electric field. rsc.org This technique offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. rsc.orgnih.gov
The separation in CE is governed by the charge-to-size ratio of the analytes. Method development involves optimizing several parameters, including the pH and concentration of the BGE, capillary temperature, and applied voltage. rsc.orgmdpi.com For macrolides, phosphate buffers are commonly used, and the pH of the BGE is a critical factor influencing the charge state and, consequently, the electrophoretic mobility of the compounds. rsc.orgnih.gov The addition of organic modifiers like acetonitrile to the BGE can also be employed to improve the solubility and separation selectivity of analytes. nih.gov
While less common than HPLC for routine quality control of Clarithromycin, CE has been successfully applied to the analysis of various macrolide antibiotics. nih.gov It has been demonstrated to resolve Clarithromycin from other antibiotics and its own derivatives. nih.govmdpi.com Given its different separation mechanism compared to reversed-phase HPLC, CE can serve as a valuable orthogonal technique to confirm purity results and provide complementary separation profiles for complex impurity mixtures that may include this compound. researchgate.netresearchgate.net
Table 3: General Capillary Electrophoresis Conditions for Macrolide Antibiotic Analysis
| Parameter | Conditions | Source(s) |
|---|---|---|
| Capillary | Fused-silica | rsc.org |
| Background Electrolyte (BGE) | Phosphate buffer (e.g., 50 mM) | rsc.orgnih.gov |
| BGE pH | 4.5 - 6.0 | rsc.orgnih.gov |
| Organic Modifier | Acetonitrile (optional, e.g., 20-65%) | nih.gov |
| Applied Voltage | ~22 kV | rsc.org |
| Capillary Temperature | ~25 °C | rsc.org |
| Detection | UV, at ~230 nm | rsc.org |
Spectroscopic and Spectrometric Approaches for Structural Elucidation of Clarithromycin Impurity K
Mass Spectrometry (MS) Techniques.researchgate.netallmpus.comsynzeal.comxml-journal.netmdpi.comglppharmastandards.comtoku-e.com
Mass spectrometry is a cornerstone in the analysis of pharmaceutical impurities, offering exceptional sensitivity and structural information based on the mass-to-charge ratio of ionized molecules.
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact elemental composition of an unknown or known compound. By measuring the mass-to-charge ratio with very high accuracy (typically with an error below 5 millimass units), HRMS allows for the unambiguous assignment of a molecular formula. researchgate.net For Clarithromycin (B1669154) Impurity K, HRMS analysis confirms the molecular formula C₃₀H₅₁NO₈. allmpus.comniainnovation.inbiosynth.comtoku-e.com This elemental composition is consistent with the proposed structure, which involves the loss of the cladinose (B132029) sugar from the parent clarithromycin molecule and subsequent structural rearrangement. researchgate.net
Table 1: Elemental Composition Data for Clarithromycin Impurity K
| Parameter | Value | Reference(s) |
| Molecular Formula | C₃₀H₅₁NO₈ | allmpus.comniainnovation.inbiosynth.comtoku-e.com |
| Monoisotopic Mass | 553.3615 g/mol | allmpus.comniainnovation.inbiosynth.comtoku-e.com |
| Analysis Technique | High-Resolution Mass Spectrometry (HRMS) | researchgate.net |
Tandem Mass Spectrometry (MS/MS) provides critical data for structural elucidation by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique helps to piece together the molecular structure by identifying its constituent substructures. The fragmentation pattern of this compound is characteristic of its unique structure.
Upon collisional activation, the protonated molecule of this compound undergoes a series of fragmentation reactions. A key diagnostic fragment ion is observed at an m/z of 158.1. xml-journal.net This ion corresponds to the intact, protonated desosamine (B1220255) sugar moiety, confirming its presence in the impurity's structure. xml-journal.netmdpi.com The presence of this fragment is a common feature for 14- and 15-membered macrolides containing a desosamine sugar. mdpi.com The fragmentation pathways are distinct from clarithromycin due to the absence of the cladinose sugar and the presence of a diene system within the modified aglycone core. Analysis of these pathways provides definitive evidence for the proposed hemiketal structure and the loss of the cladinose unit. pharmaffiliates.comxml-journal.net
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy.researchgate.netallmpus.comsynzeal.comxml-journal.netmdpi.comglppharmastandards.comresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. A full suite of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence of the carbon-hydrogen framework and the spatial arrangement of atoms. Reference standards for this compound are typically supplied with comprehensive NMR data. pharmaffiliates.comallmpus.comglppharmastandards.com
One-dimensional ¹H and ¹³C NMR spectra reveal the chemical environment of all proton and carbon atoms in the molecule.
¹H NMR: The proton NMR spectrum displays signals corresponding to all the different types of protons. This includes distinct signals for the numerous methyl groups, the ethyl group, the methoxy (B1213986) group, and the N,N-dimethylamino group on the desosamine sugar. Protons on the macrolide ring and the sugar ring appear in specific regions of the spectrum, and their coupling patterns (splitting) provide information about adjacent protons.
¹³C NMR: The carbon NMR spectrum shows signals for each unique carbon atom. Key diagnostic signals include the lactone carbonyl carbon, the carbons of the C=C double bonds forming the diene system, the carbon of the hemiketal group, and the various aliphatic carbons of the macrolide and desosamine rings.
Table 2: Expected Signal Types in 1D NMR Spectra of this compound
| Nucleus | Expected Signal Types | Structural Moiety |
| ¹H | Singlets, doublets, triplets, multiplets | -CH₃, -CH₂, -CH, -OH, -OCH₃, -N(CH₃)₂ |
| ¹³C | Carbonyl, olefinic, acetal/ketal, ether, aliphatic | C=O, C=C, C-O-C-O-C, C-O, C-N, C-C |
Two-dimensional NMR experiments are essential to assemble the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is used to map out the spin systems within the macrolide ring and the desosamine sugar, confirming the ¹H-¹H connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of carbon signals based on the assignments of their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY data is vital for determining the relative stereochemistry and the preferred conformation of the molecule in solution.
One-Dimensional NMR (1H, 13C) Data Acquisition and Interpretation.
Infrared (IR) Spectroscopy for Functional Group Characterization.xml-journal.net
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is consistent with its proposed structure, showing characteristic absorption bands for its constituent functional groups. This data is often provided with certified reference materials. pharmaffiliates.comglppharmastandards.com
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |
| ~3450 | Hydroxyl (O-H) | Stretching |
| ~2970, 2935, 2875 | Alkyl (C-H) | Stretching |
| ~1725 | Lactone Carbonyl (C=O) | Stretching |
| ~1640 | Alkene (C=C) | Stretching |
| ~1455 | N-CH₃ | Bending |
| ~1170, 1050 | Ether, Hemiketal (C-O-C) | Stretching |
| ~1110 | Tertiary Amine (C-N) | Stretching |
Strategic Integration of Multi-Modal Spectroscopic Data for Definitive Elucidation
The unambiguous structural elucidation of pharmaceutical impurities such as this compound is a critical task in drug development and quality control. It necessitates a comprehensive analytical approach where data from multiple spectroscopic and spectrometric techniques are strategically integrated. No single technique can typically provide the complete structural picture. Instead, the definitive structure is pieced together by combining the complementary information provided by mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FT-IR) spectroscopy. This integrated approach ensures a high degree of confidence in identifying the impurity, which is officially designated as 3-O-decladinosyl-8,9:10,11-dianhydro-6-O-methylerythromycin A-9,12-hemiketal pharmaffiliates.comsynzeal.compharmaffiliates.com.
The foundational step in this process is the isolation of the impurity, often achieved using high-performance liquid chromatography (HPLC), to obtain a pure sample for analysis pharmaffiliates.com. Once isolated, the multi-modal analysis begins.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
High-resolution mass spectrometry (HRMS) is the first line of analysis, providing the most crucial initial piece of information: the accurate mass of the molecule. For this compound, HRMS analysis would be used to determine its elemental composition, C₃₀H₅₁NO₈, corresponding to a molecular weight of 553.73 g/mol pharmaffiliates.combiosynth.com.
Following accurate mass determination, tandem mass spectrometry (MS/MS) is employed to fragment the molecule and gain insight into its substructures. In electrospray ionization (ESI) positive mode, the impurity would be observed as a protonated molecule, [M+H]⁺. Studies on the fragmentation of clarithromycin and its analogues reveal characteristic cleavage patterns xml-journal.net. The fragmentation of Impurity K would be expected to yield specific product ions that are diagnostic for key structural motifs, particularly the intact desosamine sugar and portions of the modified macrolactone ring. The integration of high-resolution data with MS/MS fragmentation patterns allows for the confident assignment of molecular formulas to each fragment researchgate.net.
Nuclear Magnetic Resonance (NMR) for Connectivity
While MS provides the mass and elemental formula, NMR spectroscopy (¹H, ¹³C, and 2D-NMR) is indispensable for mapping the precise atomic connectivity. Although detailed experimental NMR data for this compound is not publicly available, as it is typically provided by suppliers with the purchase of a certified reference standard, the expected spectral features can be deduced from its known structure pharmaffiliates.comallmpus.comglppharmastandards.com.
¹H NMR: This would reveal the number and environment of all protons. Key signals would include the N(CH₃)₂ singlet from the desosamine sugar, the OCH₃ singlet of the methoxy group at C6, multiple methyl doublets and other signals for the macrolide ring protons, and characteristic signals in the olefinic region for the conjugated diene system formed in the 8,9:10,11-dianhydro structure.
¹³C NMR: This spectrum would show signals for all 30 carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts would indicate the types of carbon atoms present (e.g., carbonyl, olefinic, methoxy, aliphatic).
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the structure. COSY (Correlation Spectroscopy) would establish proton-proton couplings, tracing the spin systems within the macrolide ring and the sugar moiety. HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly attached carbon. Finally, HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, connecting the puzzle pieces, such as linking the desosamine sugar to the macrolide ring at the correct position (C8) and confirming the placement of the methoxy group and the novel hemiketal and diene functionalities.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Confirmation
FT-IR spectroscopy provides complementary information by confirming the presence of key functional groups predicted by the structure derived from MS and NMR data. The FT-IR spectrum serves as a rapid and reliable method for verifying the molecular architecture najah.eduresearchgate.net. For Impurity K, the spectrum would be expected to show characteristic absorption bands that differentiate it from the parent clarithromycin molecule.
By integrating these three powerful analytical techniques, a complete and unambiguous structural profile of this compound is established. MS provides the molecular formula and key substructural masses, NMR elucidates the detailed atomic connectivity and stereochemistry, and IR confirms the presence of the expected functional groups. This triad (B1167595) of data provides the definitive evidence required by regulatory agencies for the characterization of pharmaceutical impurities.
Forced Degradation Studies and Stability Indicating Method Development for Clarithromycin Impurity K
Design and Implementation of Forced Degradation Protocols
Forced degradation, or stress testing, is a critical component in the development of new drug substances and products. nih.gov It involves subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation. nih.gov This process helps in understanding the intrinsic stability of the molecule, identifying potential degradation products, and establishing degradation pathways. dphen1.com For Clarithromycin (B1669154) and its impurities, these studies are typically conducted on a single batch of the drug substance. nih.gov
Hydrolytic stability is a key parameter evaluated during forced degradation. Studies on Clarithromycin have shown it to be susceptible to degradation under both acidic and alkaline conditions.
Under acidic stress, typically using 0.1 M to 1 M hydrochloric acid or sulfuric acid at temperatures ranging from ambient to 70°C, Clarithromycin undergoes significant degradation. nih.gov For instance, in 1 M HCl at 70°C, Clarithromycin can degrade by 60% to 90% within 24 hours. The primary degradation pathway under acidic conditions involves the loss of the cladinose (B132029) sugar, leading to the formation of decladinosyl clarithromycin. researchgate.net It has been noted that Clarithromycin is generally stable at a pH above 3. researchgate.net
In alkaline conditions, using reagents like 0.1 M to 1 M sodium hydroxide (B78521) or potassium hydroxide, Clarithromycin also shows extensive degradation. nih.gov The degradation products in basic media can include 10,11-Anhydroclarithromycin and other related substances.
Neutral hydrolysis studies, often conducted in purified water, generally show greater stability for Clarithromycin compared to acidic or basic conditions. However, the specific behavior of Impurity K under these individual stress conditions requires targeted investigation to understand its formation and degradation kinetics.
| Stress Condition | Reagent | Temperature | Duration | Observed Degradation of Clarithromycin |
|---|---|---|---|---|
| Acidic | 1 M HCl | 70°C | 24 hours | 60-90% |
| Alkaline | 1.0 M Base | Not Specified | 1 hour | Extensive degradation |
| Neutral | Water | Not Specified | Not Specified | More stable than under acidic/basic conditions |
Oxidative degradation is another critical stress condition. Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent for these studies. researchgate.net For Clarithromycin, exposure to 3.0% (w/v) H₂O₂ has been shown to cause about 14% degradation within 15 minutes, indicating its susceptibility to oxidation. The degradation products under oxidative stress can include compounds like Clarithromycin N-oxide. The reaction kinetics under oxidative stress are important for understanding the potential for degradation when exposed to air or other oxidizing agents during storage. mdpi.com
| Stress Condition | Reagent | Concentration | Duration | Observed Degradation of Clarithromycin |
|---|---|---|---|---|
| Oxidative | H₂O₂ | 3.0% (w/v) | 15 minutes | ~14% |
| Oxidative | H₂O₂ | 4% v/v | 12 hours at 80°C | Extensive degradation |
Photostability testing is essential to determine if a drug substance is sensitive to light. nih.gov According to ICH guidelines, this involves exposing the substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near ultraviolet (UV) energy. ich.org The light source should mimic natural daylight, with a spectral distribution from 320 nm to 800 nm. nih.govikev.org
Studies on Clarithromycin have shown it to be relatively stable under UV radiation, with no significant degradation observed. However, exposure to natural sunlight for an extended period (e.g., 5 days) can induce degradation, leading to the formation of additional impurities. Photolytic degradation can yield products such as the N-oxide and 2"-O-2 carboxybenzoyl clarithromycin.
| Stress Condition | Light Source | Exposure Level | Observation for Clarithromycin |
|---|---|---|---|
| Photolytic | UV lamp | Not Specified | No observable alterations |
| Photolytic | Natural Daylight | 5 days | Sunlight-induced degradation with two additional peaks |
| Photolytic | UV Radiation | 500 W/m² for 12 hours | Degradation observed |
Thermal stress testing evaluates the stability of a drug substance at elevated temperatures. For Clarithromycin, studies have been conducted by maintaining solutions at 70°C and the solid drug at 100°C. While no significant degradation was observed in solution at 70°C, the solid form showed high stability at 100°C for 4 hours.
Kinetic studies are crucial for understanding the rate at which Impurity K forms under various stress conditions. acs.org By analyzing the concentration of the impurity over time, the reaction order and rate constants can be determined. For example, the acid degradation of Clarithromycin has been shown to follow pseudo-first-order kinetics. researchgate.net Similar kinetic analysis for the formation of Impurity K under different stress conditions (acidic, basic, oxidative, and thermal) would provide valuable data for predicting its accumulation over time and establishing appropriate control strategies.
Photolytic Stress Testing (UV/Visible Light Exposure).
Development and Validation of Stability-Indicating Analytical Methods Specific for Clarithromycin Impurity K
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. researchgate.net For Clarithromycin and its impurities, High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. researchgate.net
The development of a stability-indicating method for this compound involves selecting appropriate chromatographic conditions to achieve adequate separation of the impurity from the parent drug and other potential degradation products. Method parameters that are typically optimized include the stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile (B52724) and phosphate (B84403) buffer), pH, flow rate, and column temperature. mdpi.com UV detection is commonly used, with a wavelength around 205 nm being suitable for Clarithromycin and its related substances.
Validation of the analytical method is performed according to ICH guidelines and includes assessment of parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). researchgate.netmdpi.com The specificity of the method is demonstrated by its ability to resolve the peak of Impurity K from other components in the presence of degradation products generated during forced degradation studies.
| Parameter | Typical Condition |
|---|---|
| Column | Octadecylsilyl silica (B1680970) (C18), e.g., XTerra RP18, 5 µm, 250×4.6 mm |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Phosphate Buffer (pH ~4.4-6.8) |
| Flow Rate | ~1.0 - 1.1 mL/min |
| Column Temperature | ~40 - 56°C |
| Detection | UV at ~205 nm |
Monitoring and Kinetic Analysis of Impurity K Accumulation under Varied Stress Conditions
Once a validated stability-indicating method is in place, it can be used to monitor the accumulation of this compound under the various stress conditions established in the forced degradation protocols. Samples are taken at different time points during the stress testing and analyzed to determine the concentration of Impurity K.
The data obtained from this monitoring is then used to perform a kinetic analysis of the impurity's formation. This involves plotting the concentration of Impurity K versus time and fitting the data to different kinetic models (e.g., zero-order, first-order, second-order) to determine the reaction rate. mdpi.com This analysis provides a quantitative understanding of how quickly Impurity K accumulates under specific stress conditions, which is invaluable for predicting the shelf-life of the drug product and for setting appropriate specifications for this impurity. dphen1.com
Impurity Profiling, Risk Assessment, and Control Strategies for Clarithromycin Impurity K
Comprehensive Impurity Profiling of Clarithromycin (B1669154) Drug Substance and Drug Product Batches
Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs) and finished drug products. For Clarithromycin, a semi-synthetic macrolide antibiotic, a variety of impurities can arise during synthesis, formulation, and storage. Among these, Clarithromycin Impurity K, chemically identified as Erythromycin (B1671065) A (E)-9-oxime, is a significant process-related impurity. unitedlab.com.br
The comprehensive profiling of Clarithromycin drug substance and drug product batches for Impurity K involves the use of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most widely employed method for the separation and quantification of Clarithromycin and its related substances. sigmaaldrich.comresearchgate.net Pharmacopoeial methods, such as those detailed in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), provide standardized procedures for impurity analysis. sigmaaldrich.comscribd.com These methods typically specify the column type (e.g., octadecylsilyl silica (B1680970) gel), mobile phase composition, flow rate, and detector wavelength to achieve adequate separation of impurities from the main API peak. sigmaaldrich.comresearchgate.net
In a typical HPLC analysis of Clarithromycin, Impurity K has a relative retention time (RRT) of approximately 1.59. sigmaaldrich.comscribd.com The percentage of each impurity is calculated by comparing the peak response of the impurity to the peak response of a Clarithromycin reference standard. sigmaaldrich.comscribd.com For instance, the concentration of any individual impurity is often required to be not more than 0.4%, with total impurities not exceeding 3.5%. hplc.eu
The table below summarizes typical analytical parameters for the detection of this compound.
| Parameter | Value/Description | Source |
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) | sigmaaldrich.comresearchgate.net |
| Chemical Name | Erythromycin A (E)-9-oxime | unitedlab.com.br |
| CAS Number | 127157-35-1 | unitedlab.com.brslideshare.net |
| Molecular Formula | C37H68N2O13 | unitedlab.com.br |
| Molecular Weight | 748.94 g/mol | unitedlab.com.br |
| Relative Retention Time (RRT) | ~1.59 | sigmaaldrich.comscribd.com |
| Detection Wavelength | 205 nm or 210 nm | researchgate.net |
The presence and levels of Impurity K are meticulously monitored across different batches of both the drug substance and the final drug product to ensure consistency and compliance with regulatory specifications. This rigorous profiling is essential for maintaining the quality and safety of Clarithromycin.
Implementation of Quality by Design (QbD) Principles for Impurity K Control
Quality by Design (QbD) is a systematic approach to pharmaceutical development that emphasizes product and process understanding to ensure the quality of the final product. iajps.comturkjps.org The implementation of QbD principles is crucial for the effective control of impurities like this compound. This approach moves away from traditional quality control, which relies heavily on end-product testing, towards a proactive strategy where quality is built into the product by design. agcbio.com
The QbD process for impurity control begins with defining the Quality Target Product Profile (QTPP), which outlines the desired quality characteristics of the drug product, including purity. iajps.compharmaexcipients.com From the QTPP, the Critical Quality Attributes (CQAs) are identified. For Clarithromycin, the level of Impurity K would be considered a CQA as it has the potential to impact the safety and efficacy of the drug product. iajps.comturkjps.org
The next step involves a risk assessment to identify and rank the process parameters that could potentially affect the formation of Impurity K. These are known as Critical Process Parameters (CPPs). longdom.org Design of Experiments (DoE) is then often employed to systematically study the relationships between these CPPs and the formation of Impurity K. nih.gov This allows for the development of a design space, which is a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. nih.gov
By operating within this established design space, manufacturers can have a high degree of confidence that the level of Impurity K will consistently meet the predefined specifications. The control strategy, a key output of the QbD process, will include monitoring of the identified CPPs to ensure the process remains in a state of control. iajps.com This might involve in-process controls and the use of Process Analytical Technology (PAT) for real-time monitoring. encyclopedia.pub
The application of QbD principles provides a more robust and scientifically sound approach to impurity control, leading to a deeper understanding of the manufacturing process and a more consistent product quality.
Process Analytical Technology (PAT) Applications for In-Process Monitoring of Impurity K
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs). longdom.org The goal of PAT is to ensure final product quality by monitoring the process in real-time. americanpharmaceuticalreview.com For the control of this compound, PAT can be a powerful tool for in-process monitoring, enabling a shift from reliance on end-product testing to real-time quality assurance. americanpharmaceuticalreview.com
Various analytical techniques can be integrated into the manufacturing process as part of a PAT strategy. Spectroscopic methods, such as Near-Infrared (NIR) and Raman spectroscopy, are particularly well-suited for PAT applications due to their rapid and non-destructive nature. longdom.org These techniques can be used to monitor the progress of chemical reactions in real-time, including the formation of impurities. For instance, a spectroscopic probe could be inserted directly into the reaction vessel to continuously measure the concentration of reactants, intermediates, and Impurity K. americanpharmaceuticalreview.com
Chromatographic techniques, like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), can also be adapted for on-line or at-line monitoring. longdom.org An automated HPLC system could periodically draw samples from the reactor, perform a rapid analysis, and provide data on the level of Impurity K. This information can then be used to make real-time adjustments to the process parameters to minimize the formation of the impurity.
The data generated by PAT tools can be used to establish a process "signature" that defines the expected trajectory of the reaction. americanpharmaceuticalreview.com Any deviation from this signature could indicate a process upset, allowing for immediate corrective action. By implementing PAT for the in-process monitoring of Impurity K, manufacturers can gain a deeper understanding of the process, improve process control, reduce batch-to-batch variability, and ultimately ensure a more consistent and higher quality product. encyclopedia.pubthermofisher.com
Mitigation Strategies for this compound Formation
The formation of this compound, Erythromycin A (E)-9-oxime, is an inherent part of the Clarithromycin synthesis process. However, its levels can be effectively controlled and minimized through various mitigation strategies focused on process optimization and control of starting materials.
Optimization of Synthetic Route and Manufacturing Process Parameters
The synthesis of Clarithromycin typically involves the oximation of a ketone precursor using hydroxylamine (B1172632). nih.gov The formation of the desired (E)-oxime isomer versus the undesired (Z)-oxime and other related impurities is highly dependent on the reaction conditions. researchgate.netnih.gov Key process parameters that can be optimized to minimize the formation of Impurity K and other related substances include:
Solvent Selection: The choice of solvent can significantly influence the reaction pathway and impurity profile. For example, dichloromethane (B109758) (DCM) has been identified as a suitable solvent for certain steps in the synthesis. nih.gov
Base and pH Control: The type of base used and the pH of the reaction mixture are critical. A study on the oximation of Clarithromycin found that maintaining the pH in the range of 7-8 was optimal for minimizing the formation of a decladinosylated impurity. nih.gov Different bases such as sodium acetate, DIPEA, and NaHCO3 have been evaluated to find the most favorable conditions. nih.gov
Reagent Equivalents: The molar ratio of reagents, such as hydroxylamine and the base, to the starting material can be adjusted to improve conversion and minimize side reactions. nih.gov
Temperature and Reaction Time: These parameters are often interconnected. Lowering the temperature or reducing the reaction time may help to control the formation of certain impurities, although this needs to be balanced with achieving a sufficient level of conversion to the desired product.
The table below illustrates the impact of different bases and solvents on the formation of impurities during the oximation of Clarithromycin, as described in a study.
| Base | Solvent | Conversion (%) | Desired Product (%) | Impurity Formation |
| NaOAc | Methanol | High | Moderate | Significant decladinosylated impurity |
| DIPEA | DCM | Moderate | High | Lower impurity levels |
| NaHCO3 | Ethanol (B145695) | High | Moderate | Variable impurity levels |
This table is a simplified representation based on findings that different bases and solvents were explored to optimize the reaction. nih.gov
Control of Starting Materials and Intermediates
The quality of the starting materials and intermediates used in the synthesis of Clarithromycin is paramount to controlling the impurity profile of the final product. Impurities present in the starting materials can be carried through the synthetic process and may even participate in side reactions, leading to the formation of new impurities.
To mitigate the formation of Impurity K and other related substances, a robust control strategy for starting materials and intermediates should be implemented. This includes:
Stringent Specifications: Establishing strict specifications for the purity of all raw materials and intermediates.
Supplier Qualification: Working with qualified suppliers who can consistently provide materials of the required quality.
Analytical Testing: Performing thorough analytical testing of incoming materials to ensure they meet the established specifications. This may include HPLC analysis to check for the presence of any potential precursors to Impurity K.
By carefully controlling the quality of the inputs to the manufacturing process, the formation of Impurity K can be significantly reduced, contributing to a more robust and reliable synthesis of Clarithromycin. researchgate.netnih.gov
Optimized Storage Conditions and Packaging Considerations
The chemical stability of Clarithromycin is intrinsically linked to its storage conditions, with environmental factors such as temperature, humidity, and light playing a significant role in its degradation profile. The formation of degradation products, including this compound, is a critical concern that necessitates the establishment of optimized storage protocols and appropriate packaging. veeprho.com
Research into the stability of Clarithromycin has identified it as being susceptible to degradation under various stress conditions. Forced degradation studies have shown that Clarithromycin can be affected by heat, moisture, and pH. Specifically, the formation of degradation impurities tends to increase with exposure to elevated temperatures and humidity. veeprho.com For solid oral dosage forms of Clarithromycin, stability studies have been conducted under accelerated conditions (e.g., 40°C and 75% relative humidity) to predict the long-term shelf life of the product. saapjournals.org One such study on immediate-release tablets confirmed the product's stability for two months under these stress conditions, with related substances remaining within acceptable limits. saapjournals.org Another study on extended-release tablets also demonstrated stability for 3 months at 40°C / 75% RH.
The storage recommendations for this compound as an isolated reference standard provide indirect evidence for the conditions that may promote its formation. It is consistently recommended that the impurity itself be stored under refrigerated conditions (2-8°C) or frozen (-20°C) to maintain its own stability. toku-e.com This suggests that the degradation pathway leading to Impurity K from the parent Clarithromycin molecule is likely accelerated at ambient or elevated temperatures.
For different formulations, the optimal storage conditions might vary. For example, a study on a reconstituted oral suspension of Clarithromycin found that it passed all tests when stored at room temperature, whereas some physical properties were negatively affected by refrigeration. researchgate.net Conversely, a 1% topical cream formulation was found to be stable for 90 days at both room temperature and under refrigeration.
Based on these findings, the following storage and packaging considerations are crucial for minimizing the formation of this compound:
Temperature Control: To mitigate the risk of thermal degradation, Clarithromycin drug products should be stored in a cool, dry place. core.ac.uk The specific temperature range should be defined based on comprehensive stability studies of the final drug product.
Humidity Protection: Given the role of moisture in hydrolysis and other degradation reactions, packaging should provide a robust barrier against humidity. veeprho.com The use of well-closed containers is essential. For products marketed in regions with high humidity, packaging materials with low moisture vapor transmission rates, such as high-density polyethylene (B3416737) (HDPE) bottles with desiccants or blister packs made of materials like Aclar®, are recommended.
Light Protection: Although some studies have shown Clarithromycin to be relatively stable against UV light, exposure to natural daylight has been shown to cause degradation. Therefore, the use of opaque or light-resistant primary packaging is a prudent measure to prevent photodegradation.
The table below summarizes findings from stability studies on different Clarithromycin formulations.
| Formulation | Storage Condition | Duration | Outcome | Reference |
| Immediate Release Tablets | 40°C / 75% RH | 2 Months | Stable, related substances <0.5% | saapjournals.org |
| Reconstituted Oral Suspension | Room Temperature | 7 Days | Passed all tests | researchgate.net |
| Reconstituted Oral Suspension | Refrigerator | 7 Days | Failed viscosity, taste, and pouring tests | researchgate.net |
| 1% Topical Cream | 5 ± 3°C | 90 Days | Stable | |
| 1% Topical Cream | 25 ± 3°C | 90 Days | Stable | |
| 1% Topical Cream | 39 ± 2°C | 60 Days | Stable |
These data underscore the importance of tailored storage recommendations based on the specific dosage form to ensure product quality and minimize the formation of impurities like this compound throughout the product's shelf life.
Regulatory and Pharmacopoeial Compliance for Clarithromycin Impurity K
Adherence to International Council for Harmonisation (ICH) Guidelines on Impurities
The ICH has established a set of guidelines that are globally recognized and implemented to ensure a harmonized approach to the quality of pharmaceuticals. biotech-spain.com For impurities like Clarithromycin (B1669154) Impurity K, the most relevant guidelines are ICH Q3A(R2) and ICH Q3B(R2), which address impurities in new drug substances and new drug products, respectively. premier-research.comeuropa.eu These guidelines provide a scientific and risk-based approach to the control of impurities. jpionline.org
ICH Q3A(R2) - Impurities in New Drug Substances: Thresholds and Reporting
ICH Q3A(R2) provides guidance on the reporting, identification, and qualification of impurities in new drug substances. gmp-compliance.orgslideshare.net The guideline establishes thresholds based on the maximum daily dose of the drug substance. ich.org These thresholds trigger the need for reporting, and at higher levels, identification and qualification of the impurity. ich.orgeuropa.eu
Key aspects of ICH Q3A(R2) include:
Reporting Threshold: This is the level at or above which an impurity must be reported in the drug substance specification. ich.org Generally, for a maximum daily dose of up to 2 grams, the reporting threshold is 0.05%. ich.org
Identification Threshold: If an impurity is present at a level exceeding this threshold, its structure must be elucidated. europa.eu For a maximum daily dose of up to 2 grams, the identification threshold is typically 0.10% or 1.0 mg per day intake, whichever is lower. jpionline.org
Qualification Threshold: When the concentration of an impurity surpasses this threshold, its biological safety must be established. ich.org The qualification threshold for a maximum daily dose of up to 2 grams is generally 0.15% or 1.0 mg per day intake, whichever is lower. ich.org
The guideline emphasizes that analytical procedures must be validated to be suitable for the detection and quantification of impurities. ich.orgeuropa.eu
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day intake (whichever is lower) | 0.15% or 1.0 mg/day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
ICH Q3B(R2) - Impurities in New Drug Products: Identification and Qualification
ICH Q3B(R2) focuses on impurities that are degradation products of the drug substance or reaction products of the drug substance with excipients or the container closure system in new drug products. ich.orgfda.goveuropa.eu It provides a framework for the identification and qualification of these degradation products. ich.orgfda.gov
Core principles of ICH Q3B(R2) involve:
Reporting, Identification, and Qualification Thresholds: Similar to ICH Q3A(R2), this guideline sets thresholds for reporting, identifying, and qualifying degradation products based on the maximum daily dose of the drug product. ich.org
Rationale for Control: A rationale for the proposed acceptance criteria for degradation products should be provided, based on stability studies and knowledge of degradation pathways. pmda.go.jp
Analytical Procedures: Validated analytical methods are required to detect and quantify degradation products. pmda.go.jp
The process of qualification involves acquiring and evaluating data to establish the biological safety of a specific degradation product at the specified level. fda.gov
Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| < 10 mg | 1.0% | 1.0% or 50 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) |
| 10 mg - 100 mg | 0.5% | 0.5% or 200 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |
| > 100 mg - 2 g | 0.2% | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |
| > 2 g | 0.1% | 0.1% or 4 mg TDI (whichever is lower) | 0.1% or 4 mg TDI (whichever is lower) |
TDI: Total Daily Intake
Major Pharmacopoeial Monographs and Their Requirements for Clarithromycin Impurities
Major pharmacopoeias provide official standards for medicines and their ingredients. The monographs for Clarithromycin in the USP, Ph. Eur., and JP detail the specific tests, procedures, and acceptance criteria for impurities.
United States Pharmacopeia (USP) Provisions
The USP monograph for Clarithromycin provides detailed methods for identifying and quantifying related compounds. uspbpep.com The monograph specifies a liquid chromatography method for the determination of impurities. uspbpep.com While the USP monograph lists several impurities, it is important to consult the most current version for specific limits. The USP also provides reference standards for Clarithromycin and its impurities to ensure the accuracy of testing. sigmaaldrich.com
The USP specifies limits for individual and total impurities. For instance, in some contexts, the limit for any single related compound might be set at not more than 1.0%, with a total impurity limit of not more than 3.5%. drugfuture.com The USP monograph for Clarithromycin tablets also outlines requirements for related compounds. uspnf.com The USP lists Clarithromycin Impurity K with a relative retention time of about 1.59 in its chromatographic procedure. uspbpep.com
European Pharmacopoeia (Ph. Eur.) Standards
The European Pharmacopoeia (Ph. Eur.) provides a specific monograph for Clarithromycin (1651) that outlines the requirements for related substances. phenomenex.comphenomenex.com The Ph. Eur. utilizes a chromatographic method to separate Clarithromycin from its impurities. phenomenex.comwindows.net The monograph lists several specified impurities, and provides reference standards for peak identification. edqm.eu
The Ph. Eur. monograph for Clarithromycin is a key reference for ensuring the quality of the substance within Europe. geneesmiddeleninformatiebank.nl Manufacturers must demonstrate that their product complies with the requirements of the Ph. Eur. monograph, including the limits for specified and unspecified impurities. geneesmiddeleninformatiebank.nl Clarithromycin EP Impurity K is chemically defined as (1S,2R,5R,6S,7S,8R,9R,11Z)-2-ethyl-6-hydroxy-9-methoxy-1,5,7,9,11,13-hexamethyl-8-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-3,15-dioxabicyclo[10.2.1]pentadeca-11,13-dien-4-one. synzeal.comequilifelaboratories.in
Japanese Pharmacopoeia (JP) Guidelines
The Japanese Pharmacopoeia (JP) also sets forth standards for the quality of Clarithromycin. fujifilm.comnihs.go.jp The JP monograph for Clarithromycin specifies tests for purity, including limits for related substances and heavy metals. nihs.go.jp It requires that Clarithromycin contain not less than 900 µg (potency) per mg, calculated on an anhydrous basis. nihs.go.jp The JP provides reference standards for Clarithromycin to be used in the prescribed tests. fujifilm.com The section on purity in the JP monograph directs that related substances be tested as specified separately, indicating that specific limits and procedures are detailed within the pharmacopoeia. nihs.go.jp
Global Regulatory Filings and Documentation Requirements Pertaining to this compound
When submitting regulatory filings such as a Drug Master File (DMF) or an Abbreviated New Drug Application (ANDA) to authorities like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA), manufacturers must provide a comprehensive data package for each identified impurity. pharmtech.com For this compound, this documentation is essential to demonstrate control over the manufacturing process and ensure the quality of the final drug substance.
The required documentation typically includes:
Identification and Characterization Data: A complete profile of the impurity, including its chemical name, structure, and spectroscopic data (e.g., HPLC, Mass Spectrometry, NMR) for unequivocal identification. synzeal.com The chemical name for Impurity K is (1S,2R,5R,6S,7S,8R,9R,11Z)-2-ethyl-6-hydroxy-9-methoxy-1,5,7,9,11,13-hexamethyl-8-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-3,15-dioxabicyclo[10.2.1]pentadeca-11,13-dien-4-one. synzeal.com
Certified Reference Material: The use of a highly purified and characterized reference standard for this compound is fundamental for accurate analytical testing. sigmaaldrich.com These standards, often traceable to pharmacopoeial standards (USP, EP), are used for peak identification and quantification. sigmaaldrich.com
Certificate of Analysis (CoA): A detailed CoA for the reference standard and for batches of the Clarithromycin API must be provided. pharmtech.com The CoA lists the test results for various quality attributes, including the level of specific and unspecified impurities.
Analytical Method Validation: The analytical procedures used to detect and quantify Impurity K must be fully validated to demonstrate specificity, linearity, accuracy, precision, and robustness, in line with ICH Q2 guidelines. synzeal.com
Batch Analysis Data: Data from multiple, representative batches of the Clarithromycin API must be submitted to show that the manufacturing process is consistent and that the level of Impurity K is reliably controlled within the accepted limits. ich.org
Justification of Acceptance Criteria and Impurity Limits
The establishment of acceptance criteria, or limits, for impurities like this compound is a scientifically-driven process based on international guidelines, primarily the ICH Q3A(R2) guideline, "Impurities in New Drug Substances." gmp-compliance.org The justification for these limits is a core component of any regulatory submission.
The process follows a tiered approach based on established thresholds:
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
Identification Threshold: The level above which the structure of an impurity must be determined.
Qualification Threshold: The level above which an impurity's biological safety must be established. ich.org
The qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. ich.orgkobia.kr An impurity is considered qualified under several circumstances:
When its level in a new drug substance is at or below the level observed in batches used in pivotal clinical trials or safety studies. ich.org
If the impurity is also a significant metabolite in animal or human studies. kobia.kr
When the proposed acceptance criterion is justified by scientific literature or dedicated toxicology studies. fda.govpda.org
For established drug substances like Clarithromycin, the limits for impurities are typically defined in major pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP). pharmtech.comfda.gov These monographs are the result of extensive evaluation and are legally recognized standards.
The European Pharmacopoeia monograph for Clarithromycin specifies limits for related substances. uspbpep.com While specific limits are set for certain named impurities, this compound falls under the general acceptance criterion for any other single impurity. Similarly, the USP monograph provides a limit for any single related compound. uspbpep.com
Table 1: Pharmacopoeial Limits for Impurities in Clarithromycin Drug Substance
| Pharmacopoeia | Impurity | Acceptance Criterion | Disregard Limit | Total Impurities |
|---|---|---|---|---|
| European Pharmacopoeia (Ph. Eur. 6.0) | Any Impurity (including Impurity K) | ≤ 1.0% | < 0.1% | ≤ 3.5% |
| United States Pharmacopeia (USP) | Any Single Related Compound (including Impurity K) | ≤ 1.0% | Not Specified | ≤ 3.5% |
The justification for these limits is based on the levels found to be safe in clinical use and achievable by a robust and controlled manufacturing process. europa.eu Manufacturers must adhere to these pharmacopoeial limits. Proposing a limit higher than the compendial one would require a comprehensive qualification package, including toxicological data, to prove its safety. fda.gov
Table 2: ICH Q3A(R2) Thresholds for Impurity Qualification
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Source: ICH Harmonised Tripartite Guideline Q3A(R2) pda.org
Adherence to these regulatory and pharmacopoeial frameworks ensures that every batch of Clarithromycin released to the market meets the highest standards of quality and safety, with impurities like Impurity K controlled to levels that pose no significant risk to patients.
Emerging Research Perspectives and Methodological Challenges in Clarithromycin Impurity K Analysis and Control
Advances in High-Throughput Screening for Impurity Detection
High-Throughput Screening (HTS), a cornerstone of modern drug discovery, is increasingly being adapted for impurity analysis. nih.govmdpi.com This technology leverages automation, miniaturization, and rapid detection methods to analyze a vast number of samples simultaneously, a significant leap from traditional, slower chromatographic techniques. nih.govpharmtech.com For impurities like Clarithromycin (B1669154) Impurity K, HTS offers the potential to accelerate forced degradation studies, screen for new degradation products under various stress conditions, and monitor manufacturing processes with greater efficiency.
Key advancements in HTS that are relevant to impurity detection include:
Automation and Miniaturization : Automated liquid-handling robots can now work with nanoliter or microliter volumes in high-density microplates (e.g., 96 to 1586 wells), reducing reagent consumption and enabling more extensive testing. nih.govpharmtech.com This is particularly beneficial for screening large libraries of potential process conditions or excipient combinations that might influence the formation of Clarithromycin Impurity K.
Advanced Detection Systems : The integration of highly sensitive and specific detectors, especially mass spectrometry (MS), into HTS workflows has been a transformative development. pharmtech.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) have become standard for verifying compound purity in real time. nih.gov The development of novel systems like the Echo® MS, which uses acoustic energy for fluid transfer, further enhances the speed of analysis, making it possible to screen thousands of samples per day. technologynetworks.comrsc.org
Flow Chemistry Platforms : High-throughput continuous flow technology allows for the rapid screening of reaction conditions at a microscale. rsc.org This can be used to efficiently map the reaction space for the formation of impurities, helping to identify and avoid conditions that favor the generation of this compound during synthesis.
| Feature | Traditional Screening | High-Throughput Screening (HTS) |
|---|---|---|
| Throughput | Low (tens of samples per day) | High (thousands to hundreds of thousands of samples per day) nih.gov |
| Sample Volume | Milliliters (mL) | Microliters (µL) to Nanoliters (nL) pharmtech.com |
| Primary Method | Manual or semi-automated HPLC | Automated robotics with integrated analytical systems (e.g., LC-MS) nih.govpharmtech.com |
| Data Generation | Sequential and slow | Parallel and rapid, generating large datasets rsc.org |
| Application to Impurities | Routine QC, limited-scale stability tests | Forced degradation studies, process optimization screening, excipient compatibility |
Application of Chemometrics and Data Science in Impurity Profiling
As analytical techniques generate increasingly large and complex datasets, chemometrics and data science have become indispensable for extracting meaningful information. mdpi.com These statistical and mathematical tools are used to design experiments, analyze multivariate data, and build predictive models for impurity profiling. For clarithromycin and its impurities, chemometric approaches have been used for robustness testing of analytical methods and for impurity profiling. mdpi.comresearchgate.net
Key applications include:
Design of Experiments (DoE) : DoE is a statistical approach used to systematically vary multiple factors simultaneously to optimize analytical methods. It has been effectively used to refine reversed-phase HPLC conditions for the impurity profiling of various drugs, ensuring robust separation of the main component from its impurities with minimal resource use. mdpi.com
Principal Component Analysis (PCA) : PCA is a data reduction technique that helps in visualizing the relationships and patterns within multivariate data. It can be used to compare impurity profiles across different batches of clarithromycin or to assess the impact of different stress conditions, identifying which factors contribute most to the formation of impurities like this compound.
Multivariate Data Analysis (MDA) : MDA techniques are crucial for interpreting the complex data from hyphenated analytical methods like LC-MS. mdpi.com They can help in identifying correlations between process parameters and impurity levels, enhancing process understanding and control.
| Chemometric/Data Science Tool | Application in Impurity Profiling | Example for this compound |
|---|---|---|
| Design of Experiments (DoE) | Optimization and robustness testing of analytical methods. mdpi.com | Optimizing HPLC gradient, pH, and temperature for baseline separation of Impurity K from clarithromycin and other related substances. |
| Principal Component Analysis (PCA) | Pattern recognition and data visualization; comparing impurity profiles across batches. mdpi.com | Identifying batch-to-batch variability in Impurity K levels and correlating it with specific process parameters. |
| Partial Least Squares (PLS) | Quantitative modeling to predict impurity concentration from spectral or chromatographic data. | Building a model to predict the concentration of Impurity K based on spectroscopic data, reducing the need for full chromatographic runs. |
| Cluster Analysis (CA) | Grouping analytes or samples based on similarity in chromatographic behavior or impurity profile. mdpi.com | Grouping different clarithromycin impurities to develop simplified, multi-analyte analytical methods. |
Computational Chemistry and Predictive Modeling for Impurity Formation
A significant shift in impurity management is the move towards in silico (computational) prediction of impurity formation and toxicity. nih.gov By modeling chemical reactions and biological interactions on a computer, researchers can anticipate potential impurities and their risks before they are observed in the lab. This predictive approach is a key component of modern Quality-by-Design (QbD) principles. nih.gov
Notable computational approaches include:
Degradation Pathway Prediction : Software programs like Lhasa Limited's Zeneth® use a knowledge base of chemical reactions to predict the likely degradation products of a drug substance under various stress conditions (e.g., heat, pH, light, oxidation). nih.govacs.org Such tools can be used to hypothesize the formation pathways of this compound, guiding the design of forced degradation studies to confirm its presence. Studies have shown that the predictive capability of these tools has steadily improved over time. nih.gov
Molecular Docking and Toxicity Assessment : Computational models can predict the potential toxicity of impurities. For other macrolides like azithromycin (B1666446) and midecamycin, molecular docking has been used to predict how impurities bind to biological targets, such as the bacterial ribosome, to assess their potential for adverse effects or altered efficacy. nih.govmdpi.com This same approach could be applied to this compound to evaluate its potential risks and establish a scientifically justified control strategy.
Quantitative Structure-Retention Relationship (QSRR) : These models correlate the chemical structure of compounds with their chromatographic retention times. QSRR models have been successfully built for other 16-membered ring macrolides to predict the retention times of impurities for which no reference standards exist, aiding in their identification in complex chromatograms. nih.gov
| Computational Approach | Role in Impurity Management | Relevance to this compound |
|---|---|---|
| Degradation Pathway Prediction (e.g., Zeneth®) | Predicts potential degradation products and their formation pathways under stress. acs.orgresearchgate.net | Hypothesizing the chemical reactions (e.g., hydrolysis, oxidation) that lead to the formation of Impurity K. |
| Molecular Docking | Predicts binding affinity of a molecule to a biological target to assess potential activity or toxicity. nih.govmdpi.com | Assessing the potential toxicological risk of Impurity K by modeling its interaction with human proteins or bacterial targets. |
| ADMET Prediction | In silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.gov | Evaluating the likely metabolic fate and toxicity profile of Impurity K to inform safety assessments. |
| Quantitative Structure-Retention Relationship (QSRR) | Predicts chromatographic retention times based on molecular structure. nih.gov | Aiding in the tentative identification of Impurity K in a chromatogram when a reference standard is unavailable. |
Challenges in the Analysis and Control of Trace-Level Impurities
Despite analytical advances, the detection and control of impurities at trace levels (typically below 0.1%, or in the ppm to ppb range for potent impurities) remains a significant challenge. sepscience.comnih.gov These challenges are particularly acute for complex APIs like clarithromycin, which is part of a complex matrix and can have numerous structurally similar impurities.
Key challenges include:
Sensitivity and Specificity : Achieving the required limits of detection (LOD) and quantification (LOQ) for trace impurities necessitates highly sensitive analytical instrumentation, such as LC-MS/MS. chemass.siamericanpharmaceuticalreview.com Differentiating an impurity from background noise or matrix interferences requires high specificity.
Sample Preparation and Matrix Effects : The drug substance itself (the matrix) can interfere with the detection of trace impurities. sepscience.comsepscience.com Sample preparation becomes critical to selectively extract or concentrate the impurity of interest without losing it or introducing new contaminants.
Availability of Reference Standards : The definitive identification and quantification of an impurity require a characterized reference standard. For novel or unexpected impurities like this compound, these standards may not be commercially available and require custom synthesis and characterization, which is a complex and time-consuming process. google.com
Method Transfer : Transferring a sensitive trace analysis method from a research and development lab to a routine quality control (QC) environment can be difficult, with risks of variability and loss of performance. sepscience.com
| Challenge | Description | Mitigation Strategy |
|---|---|---|
| Low Concentration | Impurities are present at levels (0.01-1.0%) that are difficult to detect accurately. nih.gov | Use of high-sensitivity detectors (e.g., MS, ELS), sample enrichment techniques. chemass.si |
| Matrix Effects | The high concentration of the API can suppress or enhance the analytical signal of the impurity. sepscience.comsepscience.com | Advanced sample preparation, use of stable isotope-labeled internal standards, selective detection methods (e.g., MS/MS). |
| Lack of Reference Standards | Accurate identification and quantification are difficult without a pure standard of the impurity. | Isolation and characterization by NMR/MS; custom synthesis; use of relative response factors for estimation. google.com |
| Structural Similarity | Impurities are often structurally very similar to the API and other impurities, making chromatographic separation difficult. xml-journal.net | Use of high-resolution columns (e.g., UPLC), optimization of mobile phase and column chemistry, 2D-LC. |
Future Directions in Pharmaceutical Impurity Research Related to Macrolides
Research into macrolide impurities is moving towards a more integrated and predictive framework, aiming to ensure quality throughout the product lifecycle. The future will likely see a convergence of advanced analytical methods, computational modeling, and toxicological science.
Emerging trends include:
Hyphenated and High-Resolution Techniques : The use of hyphenated techniques, especially those involving high-resolution mass spectrometry (HRMS) like LC-Q-TOF, will become more routine for both identifying unknown impurities and for quantitative analysis. americanpharmaceuticalreview.combiomedres.us Techniques like LC-NMR, which directly couple separation with structural elucidation, will also see wider application. nih.gov
Integrated Impurity Control Strategies : A more holistic approach will integrate predictive modeling (for formation and toxicity), advanced process controls (Process Analytical Technology, PAT), and sensitive analytical monitoring. emanresearch.org This allows for a proactive strategy where impurity formation is controlled by design rather than being removed after the fact.
Focus on Genotoxicity and Potent Impurities : Regulatory focus on potentially mutagenic impurities will continue to drive the development of ultra-sensitive analytical methods capable of detecting impurities at the parts-per-million (ppm) level or lower. chemass.sisepscience.com
Advanced Data Modeling : The application of QSRR and other machine learning models will become more sophisticated, allowing for the prediction of not just retention times but also other properties like ionization efficiency in MS or potential toxicity, aiding in risk assessment without the need for extensive experimental work. nih.gov The discovery of new, minor impurities is expected to continue as analytical techniques become more powerful. mdpi.com
| Future Direction | Description | Potential Impact on Macrolide Impurity Control |
|---|---|---|
| Advanced Hyphenation (e.g., LC-HRMS, LC-NMR) | Combining powerful separation with definitive structural identification in a single analysis. biomedres.usnih.gov | Faster and more confident identification of novel macrolide impurities like Impurity K without isolation. |
| Quantitative Structure-Property Relationships (QSPR/QSRR) | Using computational models to predict analytical properties (e.g., retention time, response factor) from chemical structure. nih.gov | Semi-quantification and tentative identification of unknown macrolide impurities when standards are unavailable. |
| Integrated Toxicological Assessment | Combining in silico toxicity predictions with targeted in vitro assays early in development. nih.gov | Faster, more cost-effective risk assessment of macrolide impurities, enabling science-based specification setting. |
| Process Analytical Technology (PAT) | Real-time monitoring and control of manufacturing processes to minimize impurity formation. | Ensuring consistent quality of clarithromycin batches with minimal levels of Impurity K by controlling critical process parameters in real time. |
Q & A
How is Clarithromycin Impurity K identified and quantified in pharmaceutical formulations?
Basic Research Focus
this compound is typically identified and quantified using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method involves:
- Column selection : C18 or equivalent columns optimized for macrolide separation.
- Mobile phase : Acetonitrile-phosphate buffer gradients to resolve impurities based on polarity .
- Validation : Linearity, accuracy, precision, and limit of detection (LOD) studies per ICH Q2(R1) guidelines. Relative retention times (RRT) are cross-referenced with pharmacopeial standards (e.g., USP or EP monographs) .
Key Data : A typical method may achieve a quantification limit of 0.05% w/w, with RRTs validated against reference materials .
What synthetic pathways lead to the formation of this compound, and how can its formation be minimized?
Advanced Research Focus
Impurity K arises during clarithromycin synthesis via:
- Oxime isomerization : Formation of (Z)- or (E)-isomers during the oxime formation step.
- Degradation : Hydrolysis under acidic or alkaline conditions, particularly at the lactone ring .
Mitigation Strategies : - Process optimization : Maintain pH 7–8 during synthesis to suppress isomerization .
- Purification : Use crystallization or preparative HPLC to remove undesired isomers .
Data Contradiction Note : Conflicting reports on isomer stability under varying pH require controlled kinetic studies to resolve .
What regulatory guidelines govern the qualification thresholds for this compound?
Basic Research Focus
Qualification thresholds follow ICH Q3A(R2) and Q3B(R2) :
- Identification threshold : 0.1% for daily doses ≤2 g/day.
- Qualification threshold : 0.15% (requires toxicological assessment) .
USP/EP Compliance : Pharmacopeial monographs mandate inclusion of process-related impurities (e.g., Impurity K) in organic impurity tables, even if below thresholds, to aid manufacturer compliance .
How can conflicting data on the stability of this compound under varying pH conditions be reconciled?
Advanced Research Focus
Discrepancies in stability data often stem from:
- Degradation kinetics : Non-linear degradation profiles at extreme pH (e.g., pH <3 or >9).
- Analytical interference : Co-elution of degradation products in HPLC methods .
Methodological Resolution :
Forced degradation studies : Conduct under controlled pH, temperature, and light to isolate degradation pathways.
Orthogonal methods : Pair HPLC with LC-MS or NMR to confirm impurity identity and purity .
Example : A 2024 study resolved pH-dependent degradation by isolating Impurity K’s lactone-opened form using LC-MS/MS .
What are the critical considerations in developing an LC-MS method for trace-level detection of this compound?
Advanced Research Focus
Key Parameters :
- Ionization mode : Electrospray ionization (ESI) in positive mode for macrolides.
- Mass transitions : Monitor precursor→product ions (e.g., m/z 764→158 for Impurity K) .
Sensitivity Optimization : - Sample preparation : Solid-phase extraction (SPE) to concentrate impurities.
- Matrix effects : Use deuterated internal standards to correct signal suppression .
Validation : Achieve a LOD of 0.01 ppm for nitrosamine-like impurities per EMA Q&A 10 guidelines .
How do chiral centers in this compound affect its analytical separation and quantification?
Advanced Research Focus
Impurity K contains 8 chiral centers , complicating separation due to:
- Enantiomeric interference : Co-elution with clarithromycin or other impurities.
- Column selection : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomeric resolution .
Case Study : A 2023 study achieved baseline separation (Rs >2.0) using a Chiralpak IC-3 column with heptane-ethanol mobile phase .
What strategies are effective in isolating and characterizing unknown degradation products related to this compound?
Advanced Research Focus
Isolation Workflow :
Stress testing : Expose Impurity K to heat, light, and humidity.
Fraction collection : Use preparative HPLC to collect degradation peaks.
Structural elucidation : Apply high-resolution MS (HRMS) and 2D-NMR (e.g., COSY, HSQC) .
Example : A 2024 study identified a decladinosylated derivative of Impurity K via HRMS (m/z 642.3) and confirmed its structure via NOESY .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
